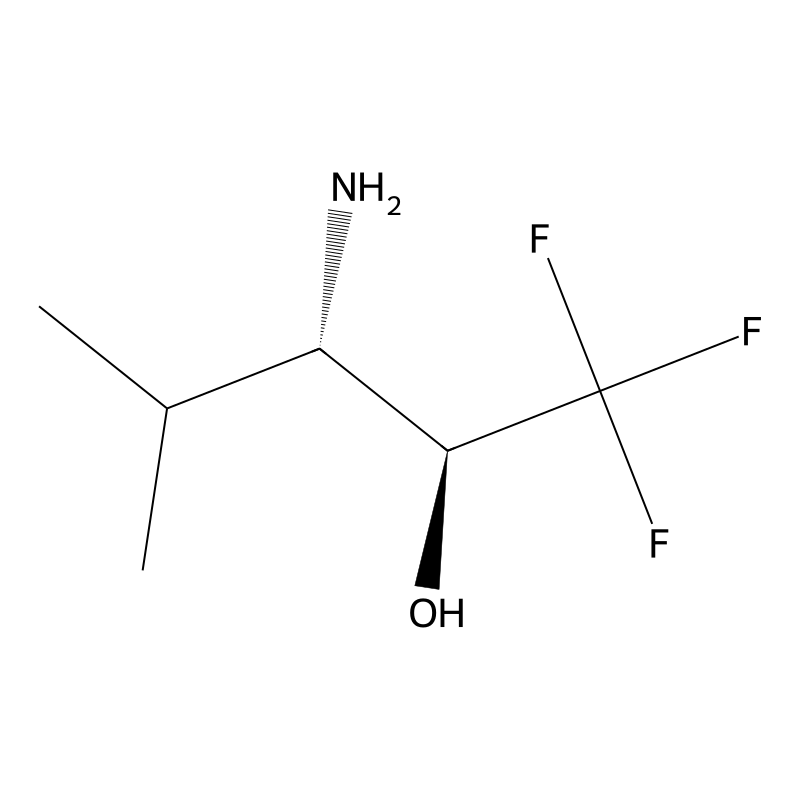

(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol is a chiral compound characterized by the presence of a trifluoromethyl group and an amino alcohol structure. Its molecular formula is C₆H₁₂F₃NO, and it has a molecular weight of 207.62 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility in polar solvents and is often used in pharmaceutical applications .

This compound's stereochemistry is significant, as it contains two chiral centers at positions 2 and 3, which contribute to its unique properties and biological activities. The trifluoromethyl group imparts distinctive electronic characteristics, influencing the compound's reactivity and interaction with biological systems.

Medicinal Chemistry

The introduction of chiral amino alcohols like (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol into drug molecules can be a strategy to improve pharmacological properties []. This includes factors like targeting specific enzymes or receptors in the body, or enhancing absorption of the drug molecule [].

Material Science

Chiral alcohols can be used as building blocks in the synthesis of complex molecules with specific properties. These complex molecules can find applications in areas like polymer design and asymmetric catalysis.

Organic Chemistry

The synthesis and characterization of chiral molecules like (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol can contribute to the development of new synthetic methods and analytical techniques in organic chemistry.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

- Dehydration: Under acidic conditions, the compound can undergo dehydration to form imines or other derivatives.

- Reduction Reactions: The hydroxyl group can be reduced to form ethers or further functionalized into more complex molecules.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties .

The biological activity of (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol has been explored in various contexts. Its structural features suggest potential roles in:

- Antimicrobial Activity: Compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt bacterial membranes.

- Pharmacological

Several methods have been developed for synthesizing (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol:

- Stereoselective Synthesis: A common approach involves the reduction of chiral β-amino trifluoromethyl alcohols followed by hydrolysis. This method allows for the retention of stereochemistry at both chiral centers .

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents can enhance the selectivity for the desired stereoisomer during synthesis.

- Functional Group Transformations: Starting from simpler precursors such as trifluoromethyl ketones or aldehydes can also yield this compound through a series of functional group transformations.

These methods highlight the versatility and importance of stereochemistry in the synthesis of this compound .

(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol finds applications primarily in:

- Pharmaceutical Development: It serves as a building block for synthesizing novel drugs with improved efficacy against specific targets.

- Biochemical Research: The compound is used in proteomics and other biochemical studies due to its unique structural features that may influence protein interactions .

Interaction studies involving (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol focus on its binding affinity and mechanism of action with various biological targets. Preliminary studies suggest that its trifluoromethyl group may enhance interactions with lipid membranes or proteins due to increased hydrophobicity.

Additionally, investigations into its effects on enzyme activity and receptor binding are ongoing, which could provide insights into its potential therapeutic uses .

Several compounds share structural similarities with (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3S)-1,1,1-Trifluoro-3-amino-4-methyl-2-pentanol | Contains a similar trifluoromethyl group | Different stereochemistry affecting biological activity |

| 4-Amino-2-trifluoromethylphenol | Aromatic structure with amino group | Potentially different pharmacological profiles |

| 2-Amino-4-trifluoromethylbutanoic acid | Aliphatic amino acid structure | Different functional groups affecting solubility |

The uniqueness of (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol lies in its specific stereochemistry and the presence of both an amino and a hydroxyl group alongside a trifluoromethyl moiety. These features confer distinct reactivity patterns and biological activities compared to its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant